Benzyl allylcarbamate

Description

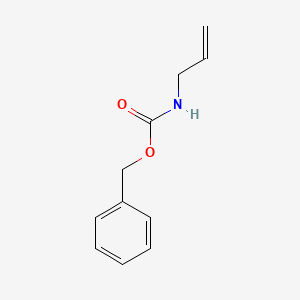

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLGKRDOEMLAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340180 | |

| Record name | Benzyl allylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-33-8 | |

| Record name | Benzyl allylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Allylcarbamate from Benzyl Chloroformate and Allylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl allylcarbamate, a valuable building block in organic synthesis, from the reaction of benzyl chloroformate and allylamine. This transformation, a standard N-benzyloxycarbonylation (Cbz protection) of a primary amine, is a fundamental reaction in peptide synthesis and the preparation of various nitrogen-containing compounds. This document outlines a representative experimental protocol, summarizes key quantitative data, and provides predicted spectroscopic data for the target compound.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of allylamine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Allylamine | 5.71 g (0.1 mol, 1.0 eq) | |

| Benzyl Chloroformate | 17.06 g (0.1 mol, 1.0 eq) | |

| Triethylamine | 10.12 g (0.1 mol, 1.0 eq) | Base |

| Solvent | ||

| Dichloromethane (DCM) | 200 mL | |

| Product | ||

| This compound | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | [1] |

| Theoretical Yield | 19.12 g | |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 2 - 4 hours | Reaction progress can be monitored by TLC. |

| Estimated Yield | 85 - 95% | Based on similar N-benzyloxycarbonylation reactions. |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment:

-

500 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Allylamine

-

Benzyl chloroformate

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: A 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with allylamine (5.71 g, 0.1 mol) and dichloromethane (100 mL). The flask is cooled to 0 °C in an ice bath.

-

Addition of Base: Triethylamine (10.12 g, 0.1 mol) is added to the stirred solution.

-

Addition of Benzyl Chloroformate: Benzyl chloroformate (17.06 g, 0.1 mol) dissolved in dichloromethane (100 mL) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is washed sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a colorless to pale yellow oil.

Predicted Spectroscopic Data

The following are the predicted spectroscopic data for this compound (C₁₁H₁₃NO₂).

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30-7.40 (m, 5H, Ar-H)

-

δ 5.80-5.95 (m, 1H, -CH=CH₂)

-

δ 5.10-5.25 (m, 2H, -CH=CH₂)

-

δ 5.15 (s, 2H, -O-CH₂-Ar)

-

δ 3.85 (t, J=5.6 Hz, 2H, -NH-CH₂-)

-

δ 5.0 (br s, 1H, -NH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 156.5 (C=O)

-

δ 136.5 (Ar-C)

-

δ 134.0 (-CH=CH₂)

-

δ 128.5 (Ar-CH)

-

δ 128.0 (Ar-CH)

-

δ 116.5 (-CH=CH₂)

-

δ 67.0 (-O-CH₂-Ar)

-

δ 44.0 (-NH-CH₂-)

-

-

IR (neat, cm⁻¹):

-

3300-3400 (N-H stretch)

-

3030 (aromatic C-H stretch)

-

2930 (aliphatic C-H stretch)

-

1700 (C=O stretch, carbamate)

-

1520 (N-H bend)

-

1250 (C-O stretch)

-

-

Mass Spectrometry (EI):

-

m/z 191 [M]⁺

-

m/z 108 [C₇H₈O]⁺

-

m/z 91 [C₇H₇]⁺ (tropylium ion)

-

m/z 57 [C₃H₅N]⁺

-

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Key steps in the reaction mechanism.

References

Spectroscopic Characterization of Benzyl Allylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl allylcarbamate, a molecule of interest in organic synthesis and medicinal chemistry. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound.

Molecular Structure

This compound consists of a benzyl group attached to the oxygen of a carbamate functional group, which in turn is N-substituted with an allyl group.

Chemical Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of its structural components and comparison with similar molecules.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~5.85 | ddt | 1H | -CH=CH₂ |

| ~5.20 | dq | 1H | -CH=CH ₂ (trans) |

| ~5.15 | dq | 1H | -CH=CH ₂ (cis) |

| ~5.10 | s | 2H | O-CH ₂-Ar |

| ~4.90 | br s | 1H | N-H |

| ~3.85 | dt | 2H | N-CH ₂-CH= |

Predicted solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156.5 | C =O (Carbamate) |

| ~136.5 | Ar-C (quaternary) |

| ~134.0 | -C H=CH₂ |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~116.5 | -CH=C H₂ |

| ~67.0 | O-C H₂-Ar |

| ~44.5 | N-C H₂-CH= |

Predicted solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are summarized below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3300 | Medium | N-H | Stretch |

| 3080-3030 | Medium | C-H (Aromatic & Vinylic) | Stretch |

| 2980-2850 | Medium | C-H (Aliphatic) | Stretch |

| ~1700 | Strong | C=O (Carbamate) | Stretch |

| ~1645 | Medium | C=C | Stretch |

| ~1520 | Strong | N-H | Bend |

| ~1250 | Strong | C-O | Stretch |

| ~1050 | Strong | C-N | Stretch |

| 750-700 & ~910, ~990 | Strong | C-H (Aromatic & Vinylic) | Out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion |

| 191 | [M]⁺ (Molecular Ion) |

| 108 | [C₇H₈O]⁺ (Loss of C₃H₅N) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 56 | [C₃H₄N]⁺ (Loss of C₈H₉O₂) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to TMS.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Physical Properties and Solubility of Benzyl Allylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Benzyl allylcarbamate (CAS No: 5041-33-8).[1][2][3][4] The information is compiled for professionals in research and development who require detailed data for experimental design, process development, and formulation.

Chemical Identity and Structure

This compound, also known as (Phenylmethoxy)-N-prop-2-enylcarboxamide or N-Cbz allyl amine, is a carbamate ester.[1][3] Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). The structure of this compound incorporates a benzyl protecting group and an allyl group, making it a useful intermediate in organic synthesis.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| CAS Number | 5041-33-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][3][4] |

| Molecular Weight | 191.23 g/mol | [1][3] |

| IUPAC Name | Benzyl (prop-2-en-1-yl)carbamate | |

| Synonyms | (Phenylmethoxy)-N-prop-2-enylcarboxamide, N-Cbz allyl amine | [1][3] |

| SMILES | C=CCNC(OCC1=CC=CC=C1)=O | [1] |

| InChIKey | OSLGKRDOEMLAJV-UHFFFAOYSA-N | [5] |

Physical and Chemical Properties

Table 2: Experimental Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Physical State | Liquid | Room Temperature | [2] |

| Boiling Point | 120-125 °C | at 1 mmHg | [2] |

| Melting Point | Not Available | - | [2] |

| Density | Not Available | - | [2] |

| Refractive Index | Not Available | - |

Table 3: Computationally Predicted Properties of this compound

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.0988 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 4 | [1] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, a qualitative assessment of its solubility can be inferred from its chemical structure, which contains both nonpolar (benzyl ring, allyl group) and polar (carbamate group) moieties.

-

Polar Solvents: Due to the presence of the polar carbamate group, which can participate in hydrogen bonding, this compound is expected to have some solubility in polar organic solvents.

-

Nonpolar Solvents: The nonpolar benzyl and allyl groups suggest that it will be soluble in many common nonpolar organic solvents.

-

Water: Its solubility in water is expected to be low, a prediction supported by its positive LogP value, which indicates a preference for lipophilic environments.[1]

Table 4: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl ether | Soluble |

| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Ethyl acetate | Soluble |

| Polar Protic | Ethanol, Methanol | Soluble |

| Aqueous | Water | Low to Insoluble |

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not published as a standalone document, standard organic chemistry laboratory procedures are applicable.

A common method for the synthesis of N-substituted carbamates involves the reaction of an amine with a chloroformate.

Reaction: Allylamine reacts with benzyl chloroformate in the presence of a base to yield this compound.

Procedure:

-

Dissolve allylamine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

-

Add a base (e.g., triethylamine or pyridine, 1.1 equivalents) to the solution to act as a scavenger for the HCl byproduct.

-

Slowly add benzyl chloroformate (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel.

Standard laboratory methods are used to determine the physical properties of liquid organic compounds.

-

Boiling Point Determination: The boiling point can be determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the vapor and liquid are in equilibrium is recorded. For high-boiling liquids or small sample sizes, micro-boiling point determination using a Thiele tube can be employed.

-

Density Measurement: The density can be determined by accurately measuring the mass of a known volume of the liquid using a pycnometer or a calibrated micropipette and an analytical balance.

-

Refractive Index Measurement: The refractive index is measured using a refractometer (e.g., an Abbe refractometer). A few drops of the liquid are placed on the prism, and the refractive index is read directly from the instrument, typically at a specified temperature (e.g., 20°C or 25°C).

A general qualitative procedure for determining solubility is as follows:

-

Add approximately 0.1 mL of this compound to a test tube.

-

Add 2 mL of the test solvent in portions, shaking vigorously after each addition.

-

Observe whether the compound fully dissolves to form a clear, homogeneous solution.

-

If the compound dissolves, it is classified as "soluble." If it does not, it is "insoluble."

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization of this compound.

Storage and Handling

For long-term stability, this compound should be stored under an inert atmosphere at 2-8°C.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

References

An In-depth Technical Guide to Benzyl Allylcarbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl allylcarbamate, a key organic compound, serves as a versatile protecting group for amines in complex multi-step syntheses, particularly in the fields of peptide chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its application as a protective agent. The information is curated to support researchers and scientists in leveraging this compound for advanced organic synthesis and drug discovery endeavors.

Chemical Identity and Properties

This compound is chemically identified as the benzyl ester of allylcarbamic acid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5041-33-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| SMILES | C=CCNC(OCC1=CC=CC=C1)=O | |

| Appearance | White solid (typical) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Table 1: Chemical and Physical Properties of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of benzyl chloroformate with allylamine. This nucleophilic acyl substitution reaction is a standard method for the formation of carbamates.

Experimental Protocol: Synthesis from Benzyl Chloroformate and Allylamine

Materials:

-

Benzyl chloroformate (Cbz-Cl)

-

Allylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Phenyl-H | 7.30-7.40 | m | - | C₆H₅ |

| CH₂ (benzyl) | 5.14 | s | - | -O-CH₂-Ph |

| CH (allyl) | 5.85-5.95 | m | - | -CH=CH₂ |

| CH₂ (allyl vinyl) | 5.15-5.25 | m | - | -CH=CH₂ |

| NH | 4.80 (broad) | s | - | -NH- |

| CH₂ (allyl amine) | 3.85 | t | 5.6 | -NH-CH₂- |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| C=O | 156.4 | Carbonyl |

| Phenyl-C (ipso) | 136.7 | C-O |

| Phenyl-C | 128.5, 128.1, 127.9 | Aromatic CH |

| CH (allyl) | 134.4 | -CH= |

| CH₂ (allyl vinyl) | 116.2 | =CH₂ |

| CH₂ (benzyl) | 66.8 | -O-CH₂- |

| CH₂ (allyl amine) | 43.5 | -NH-CH₂- |

Table 2: Representative ¹H and ¹³C NMR Data for this compound. (Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)

Application as an Amine Protecting Group

This compound is a valuable reagent for the protection of primary and secondary amines in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group is stable under a variety of reaction conditions and can be selectively removed.

Protection of Amines

The general procedure for the protection of an amine using this compound involves the reaction of the amine with the carbamate under basic conditions.

Diagram 2: Amine Protection Workflow

Caption: General workflow for the protection of amines using this compound.

Deprotection of the Cbz Group

The Cbz group can be removed under mild conditions, most commonly via catalytic hydrogenolysis. This orthogonality makes it a valuable protecting group in complex syntheses where other acid- or base-labile groups are present.

Experimental Protocol: Deprotection by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected amine

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.

Diagram 3: Deprotection Workflow

Caption: Workflow for the deprotection of a Cbz-protected amine via catalytic hydrogenolysis.

Conclusion

This compound is a crucial reagent in modern organic synthesis, offering a reliable and versatile method for the protection of amines. Its straightforward synthesis, well-defined spectroscopic properties, and the mild conditions required for the removal of the Cbz protecting group make it an indispensable tool for researchers and professionals in drug development and chemical sciences. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.

References

Thermal Stability and Decomposition of Benzyl Allylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl allylcarbamate is a molecule of interest in organic synthesis and pharmaceutical development, often utilized as a protecting group or a precursor for more complex structures. Understanding its thermal stability and decomposition pathways is critical for defining safe handling and storage conditions, optimizing reaction parameters, and predicting potential degradation products. This technical guide provides an in-depth overview of the thermal behavior of this compound, based on analogous data and established principles of carbamate thermolysis.

Thermal Decomposition Profile

The thermal decomposition of carbamates can proceed through various mechanisms, largely dependent on their substitution pattern. For this compound, two primary decomposition pathways are plausible. The stability of this compound is a key consideration in its application, particularly in processes requiring elevated temperatures.

Quantitative Decomposition Data

| Parameter | Value | Conditions |

| Decomposition Temperature Range | 250 - 600 °C | Gas-phase thermolysis in a displacement reactor[1] |

| Activation Energy (Ea) | 150.3 ± 8.1 kJ/mol | |

| Pre-exponential Factor (A) | 1.1 x 10¹² s⁻¹ |

Note: This data is for O-methyl-N-benzyl carbamate and should be considered as an approximation for this compound.[1]

Proposed Decomposition Pathways

The thermal degradation of this compound is anticipated to proceed via two main competitive pathways, as illustrated below.

Pathway A: Concerted Six-Membered Ring Elimination

This pathway involves a concerted intramolecular elimination reaction through a six-membered cyclic transition state, which is a common mechanism for the pyrolysis of N-substituted carbamates.

Caption: Pathway A: Six-membered ring elimination.

Pathway B: Isocyanate Formation

This pathway involves the cleavage of the C-O bond to form benzyl isocyanate and allyl alcohol. This is a characteristic decomposition route for carbamates.

Caption: Pathway B: Isocyanate formation.

Experimental Protocols

To experimentally determine the thermal stability and decomposition products of this compound, the following methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample throughout the experiment to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the temperature at which mass loss begins, indicating the onset of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan.

-

Seal the pan hermetically. Prepare an empty, sealed pan as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected melting and decomposition events.

-

Maintain a constant flow of an inert gas through the DSC cell.

-

Record the differential heat flow between the sample and the reference.

-

The resulting DSC thermogram will show endothermic peaks for melting and potentially endothermic or exothermic events associated with decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products.

Methodology:

-

Introduce a small amount of this compound into a pyrolysis unit connected to a GC-MS system.

-

Rapidly heat the sample to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

-

The volatile decomposition products are swept by a carrier gas into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

By comparing the resulting mass spectra with spectral libraries, the chemical structures of the decomposition products can be determined, providing evidence for the proposed decomposition pathways.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments to characterize the thermal stability and decomposition of this compound.

Caption: Workflow for thermal analysis.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While specific experimental data is pending, the information presented, based on analogous compounds and established chemical principles, offers valuable guidance for researchers and professionals in the pharmaceutical and chemical industries. The detailed experimental protocols and proposed decomposition pathways serve as a robust framework for conducting empirical studies to fully characterize this important molecule. Safe handling and optimal use of this compound in thermally sensitive applications require a thorough understanding of its behavior at elevated temperatures.

References

An In-depth Technical Guide to the Mechanism of Benzyl Allylcarbamate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the formation of Benzyl allylcarbamate, a significant molecular scaffold in organic synthesis and medicinal chemistry. The document details the prevalent synthetic pathways, reaction kinetics, and experimental protocols, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Synthetic Pathway: Nucleophilic Addition of Benzyl Alcohol to Allyl Isocyanate

The most direct and widely employed method for the synthesis of this compound is the reaction between benzyl alcohol and allyl isocyanate.[1][2] This reaction is a specific example of the general class of nucleophilic additions of alcohols to isocyanates to form carbamates (urethanes).[3][4]

The fundamental mechanism involves the nucleophilic attack of the oxygen atom of the benzyl alcohol's hydroxyl group on the electrophilic carbon atom of the isocyanate group in allyl isocyanate. This concerted process is often facilitated by a catalyst and involves a cyclic transition state.[5] The reaction is typically first order with respect to both the isocyanate and the alcohol concentrations.[6]

The general reaction can be represented as:

Allyl-N=C=O + Benzyl-OH → Allyl-NH-C(=O)O-Benzyl

Electron-withdrawing substituents on the isocyanate can accelerate the rate of reaction.[6] The reactivity of the alcohol is also a key factor, with primary alcohols like benzyl alcohol being more reactive than secondary alcohols.[4]

Proposed Reaction Mechanism

The uncatalyzed reaction between an alcohol and an isocyanate is believed to proceed through a multimolecular mechanism, often involving a four-membered cyclic transition state where the alcohol adds across the N=C bond of the isocyanate.[4][5] The reaction can be catalyzed by both the alcohol reactant and the carbamate product.[7]

The mechanism can be visualized as a sequence of steps:

-

Activation of the Alcohol: In the absence of a strong catalyst, an alcohol molecule can be activated by another alcohol molecule through hydrogen bonding, increasing its nucleophilicity.

-

Nucleophilic Attack: The activated benzyl alcohol attacks the electrophilic carbonyl carbon of the allyl isocyanate.

-

Proton Transfer: A proton is transferred from the attacking alcohol to the nitrogen atom of the isocyanate, leading to the formation of the carbamate.

This process can be influenced by various catalysts that can facilitate either the nucleophilic attack or the proton transfer step.

Alternative Synthetic Routes

While the direct reaction of benzyl alcohol and allyl isocyanate is the most straightforward, other methods can be employed to generate carbamates, which could be adapted for the synthesis of this compound.

-

Dehydrogenative Synthesis: Carbamates can be synthesized from formamides and alcohols using a pincer-supported iron catalyst.[8] This method involves the dehydrogenation of a formamide to a transient isocyanate, which then reacts with the alcohol to yield the carbamate.[8]

-

From Urea: Benzyl carbamate can be synthesized from urea and benzyl alcohol in the presence of catalysts like alumina-supported nickel oxide-bismuth oxide or a combination of iron oxide, titanium oxide, and nickel oxide on an alumina support.[9][10] This reaction proceeds via an alcoholysis of urea.[10]

Quantitative Data

The following table summarizes quantitative data from various synthetic procedures for carbamate formation, including conditions relevant to the synthesis of this compound.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Urea, Benzyl alcohol | Alumina supported nickel oxide-bismuth oxide oxide catalyst, 110°C, 10 h | Benzyl carbamate | 99.00% | [9] |

| Urea, Benzyl alcohol | Nickel-containing cation exchanger (Amberlyst 15), reflux (131-150°C), 8 h | Benzyl carbamate | 97% | [11] |

| Urea, Benzyl alcohol | Fe₂O₃/TiO₂/NiO on Al₂O₃, 140-180°C, reduced pressure | Benzyl carbamate | >90% (isolated) | [10] |

| Allyl isocyanate, Benzyl alcohol | Not specified | This compound (Cbz derivative) | Not specified | [1] |

| Acryloyl azide (forms vinyl isocyanate), Benzyl alcohol | Toluene, 0-5°C to RT | Benzyl vinylcarbamate | Not specified | [12] |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound from benzyl alcohol and allyl isocyanate is not explicitly provided in the search results, a general procedure can be inferred from the synthesis of similar carbamates.

General Procedure for the Synthesis of this compound

-

Materials: Benzyl alcohol, allyl isocyanate, and an appropriate aprotic solvent (e.g., toluene, dichloromethane). A catalyst, such as a tertiary amine (e.g., triethylamine, DABCO) or a tin compound (e.g., dibutyltin dilaurate), can be used to accelerate the reaction.[3][13]

-

Procedure:

-

To a solution of benzyl alcohol in the chosen solvent, under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (if used).

-

Slowly add a stoichiometric amount of allyl isocyanate to the stirred solution at a controlled temperature (e.g., 0-25°C). The reaction is often exothermic.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, IR spectroscopy to observe the disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

-

Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography on silica gel.

-

-

Safety Note: Isocyanates are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a general experimental workflow.

Caption: Reaction mechanism for this compound formation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]

- 3. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]

- 10. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]

- 11. Synthesis routes of Benzyl carbamate [benchchem.com]

- 12. How to synthesize Benzyl vinylcarbamate?_Chemicalbook [chemicalbook.com]

- 13. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Purification of Crude Benzyl Allylcarbamate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification of crude Benzyl allylcarbamate, a vital intermediate in organic synthesis, particularly as a protecting group for amines. The focus is on the practical application of column chromatography to achieve high purity, a critical requirement for subsequent synthetic steps and in the development of therapeutic agents.

Introduction: Synthesis and Impurity Profile

This compound is typically synthesized via the reaction of benzyl chloroformate with allylamine in the presence of a base. This reaction, while generally efficient, can result in a crude product containing several impurities that must be removed to ensure the integrity of downstream applications.

Typical Synthesis Reaction:

The primary impurities in the crude product mixture often include:

-

Unreacted Starting Materials: Benzyl chloroformate and allylamine.

-

Side-Products:

-

Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.

-

Dibenzyl carbonate: Arises from the reaction of benzyl chloroformate with benzyl alcohol.

-

-

Residual Base and its Salt: The base used to scavenge the HCl byproduct and its corresponding hydrochloride salt.

The successful purification of this compound hinges on the effective separation of the desired product from these impurities, for which column chromatography is a highly effective and widely used technique.

Principles of Chromatographic Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For the purification of moderately polar compounds like this compound, silica gel is the most common stationary phase. The separation is governed by the polarity of the compounds and the mobile phase.

-

Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent.

-

Mobile Phase (Eluent): A less polar solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

The separation principle relies on the fact that more polar compounds will adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. By carefully selecting the mobile phase composition, a clean separation of this compound from both more polar and less polar impurities can be achieved.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between this compound and its major impurities, with an ideal Rf value for the product between 0.25 and 0.4.

Materials:

-

Silica gel TLC plates (with fluorescent indicator)

-

Crude this compound sample

-

Developing chamber

-

Solvents: Hexanes, Ethyl Acetate

-

UV lamp for visualization

Procedure:

-

Prepare several eluent mixtures with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v).

-

Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

-

Using a capillary tube, spot the crude mixture, along with standards of potential impurities if available (benzyl alcohol, dibenzyl carbonate), onto the baseline of a TLC plate.

-

Develop the TLC plate in a chamber containing one of the prepared eluent mixtures.

-

After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the spots under a UV lamp. Staining with potassium permanganate can also be used to visualize non-UV active compounds.

-

Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Table 1: Typical Rf Values in Hexane/Ethyl Acetate (4:1) on Silica Gel

| Compound | Approximate Rf Value | Polarity |

| Dibenzyl carbonate | ~ 0.6 | Low |

| This compound | ~ 0.35 | Moderate |

| Benzyl alcohol | ~ 0.15 | High |

Note: These Rf values are illustrative and can vary based on the exact TLC plate, temperature, and chamber saturation.

Column Chromatography Protocol

Based on the TLC analysis, a suitable solvent system is chosen for the preparative column chromatography. A common and effective eluent for this compound is a mixture of hexanes and ethyl acetate, often starting with a lower polarity and gradually increasing it (gradient elution) for optimal separation.

Materials and Equipment:

-

Crude this compound

-

Silica gel for flash chromatography (230-400 mesh)

-

Glass chromatography column

-

Hexanes and Ethyl Acetate (HPLC grade)

-

Dichloromethane (for sample loading)

-

Sand (washed)

-

Cotton or glass wool

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

Column Preparation:

-

Securely clamp the column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approx. 1 cm) over the plug.

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexanes/ethyl acetate). Generally, use 50-100 g of silica gel per 1 g of crude material.

-

Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

-

Allow the silica gel to settle, ensuring the solvent level does not drop below the top of the silica bed.

-

Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance.

-

Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Carefully add the sample solution to the top of the column and allow it to absorb into the silica gel.

-

-

Elution and Fraction Collection:

-

Begin eluting with the low-polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate).

-

Collect the eluent in fractions of appropriate size.

-

Monitor the elution progress by TLC analysis of the collected fractions.

-

If necessary, gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 hexanes/ethyl acetate) to elute the this compound.

-

Continue collecting fractions until the desired product has completely eluted.

-

-

Product Isolation:

-

Combine the fractions containing the pure this compound, as determined by TLC.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

-

Table 2: Quantitative Data for a Typical Purification

| Parameter | Value |

| Crude Product Mass | 10.0 g |

| Purity of Crude Product | ~85% (by ¹H NMR) |

| Mass of Silica Gel Used | 500 g |

| Initial Eluent | Hexane:Ethyl Acetate (9:1) |

| Eluent for Product Elution | Hexane:Ethyl Acetate (8:2) |

| Purified Product Mass | 8.2 g |

| Purified Yield | 82% |

| Final Purity | >98% (by ¹H NMR) |

Visualization of the Purification Workflow

The logical flow of the purification process can be visualized as follows:

Application in a Synthetic Pathway: Amine Protection

This compound is frequently used as a protecting group for primary and secondary amines in multi-step syntheses. The benzyloxycarbonyl (Cbz) group is stable to a wide range of reaction conditions and can be selectively removed.

The following diagram illustrates a typical use-case: the protection of an amine, a subsequent reaction on another part of the molecule, and the final deprotection step.

Quantum Chemical Blueprint: A Technical Guide to Benzyl Allylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental analysis of Benzyl allylcarbamate, a molecule of interest in medicinal chemistry and materials science. By integrating quantum chemical calculations with established experimental protocols, this document offers a framework for understanding the molecule's structural, electronic, and reactive properties. This guide is intended to serve as a foundational resource for further research and development involving this and similar carbamate structures.

Computational Analysis: A Theoretical Approach

Quantum chemical calculations provide invaluable insights into the intrinsic properties of a molecule, complementing experimental data and guiding further investigation. Density Functional Theory (DFT) is a robust method for these calculations, balancing accuracy with computational cost.

Computational Protocol

A typical computational workflow for analyzing this compound involves several key steps, starting from the initial structure generation to the detailed analysis of its electronic properties.[1][2][3]

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search: A conformational search is performed to identify the lowest energy conformers of the molecule. This is crucial as the molecule's flexibility can lead to multiple stable structures.

-

Geometry Optimization: The initial structures are optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-311+G(d,p), to find the most stable geometric configuration.[4]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculations: Single-point energy calculations are carried out to determine various electronic properties, including molecular orbital energies (HOMO-LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP).[5][6]

-

Data Analysis: The calculated data is then analyzed to understand the molecule's reactivity, stability, and potential interaction sites.

Computational Workflow

Calculated Quantitative Data

The following tables summarize the types of quantitative data expected from DFT calculations on this compound. The values presented are illustrative and would be determined from the actual calculations.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.36 Å | |

| O-CH2(benzyl) | ~1.45 Å | |

| N-CH2(allyl) | ~1.47 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N-C | ~120° | |

| Dihedral Angle | C-O-C-C (benzyl) | ~178° |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | ~2.5 D |

Table 3: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | Medium |

| C=O Stretch | ~1720 | Strong |

| C-N Stretch | ~1250 | Medium |

| C-O Stretch | ~1100 | Strong |

Experimental Synthesis and Characterization

The synthesis and characterization of this compound provide the real-world data necessary to validate the computational models and to understand the molecule's behavior in a practical setting.

Experimental Protocols

Synthesis of this compound:

A common method for synthesizing carbamates is the reaction of an alcohol with an isocyanate, or the reaction of a chloroformate with an amine.[7] For this compound, a likely route involves the reaction of benzyl chloroformate with allylamine.

-

Reaction Setup: Allylamine is dissolved in a suitable solvent, such as dichloromethane, and cooled in an ice bath.

-

Addition of Reagent: Benzyl chloroformate is added dropwise to the stirred solution of allylamine. A base, such as triethylamine, is often included to neutralize the HCl byproduct.[8]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure of the synthesized compound.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained to identify the characteristic functional groups, such as the C=O and N-H stretches of the carbamate moiety.[11][12][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

Synthesis and Characterization Workflow

Expected Experimental Data

The following tables present the expected experimental data for this compound based on the known spectroscopic data for similar carbamate compounds.

Table 4: Expected ¹H NMR Data (400 MHz, CDCl₃, Illustrative)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30-7.40 | m | 5H | Ar-H |

| 5.80-5.95 | m | 1H | =CH- |

| 5.10-5.25 | m | 2H | =CH₂ |

| 5.15 | s | 2H | O-CH₂-Ar |

| 3.85 | t | 2H | N-CH₂- |

| ~5.0 | br s | 1H | N-H |

Table 5: Expected ¹³C NMR Data (100 MHz, CDCl₃, Illustrative)

| Chemical Shift (δ, ppm) | Assignment |

| 156.5 | C=O |

| 136.5 | Ar-C (quat.) |

| 134.0 | =CH- |

| 128.5, 128.0, 127.8 | Ar-CH |

| 116.5 | =CH₂ |

| 67.0 | O-CH₂ |

| 44.0 | N-CH₂ |

Table 6: Expected IR Data (cm⁻¹, Illustrative)

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H Stretch |

| ~3030 | Ar C-H Stretch |

| ~2940 | Aliphatic C-H Stretch |

| ~1700 | C=O Stretch |

| ~1520 | N-H Bend |

| ~1250 | C-N Stretch |

| ~1050 | C-O Stretch |

Conclusion

This technical guide outlines a combined computational and experimental approach for the comprehensive analysis of this compound. The detailed protocols and expected data provide a solid foundation for researchers to build upon. The synergy between quantum chemical calculations and experimental validation is essential for a deep understanding of the molecular properties and for the rational design of new molecules with desired functionalities in the fields of drug development and materials science.

References

- 1. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate – Oriental Journal of Chemistry [orientjchem.org]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzyl carbamate(621-84-1) IR Spectrum [m.chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of Benzyl Allylcarbamate: From Concept to Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl allylcarbamate, a molecule of interest in organic synthesis and medicinal chemistry, belongs to the broad class of organic compounds known as carbamates. While a singular "discovery" of this specific molecule is not documented in the annals of chemical literature, its existence is a direct result of the foundational principles of carbamate synthesis developed over the past century. Carbamates, esters of carbamic acid, are crucial functional groups in a vast array of biologically active compounds and are pivotal as protecting groups in complex organic syntheses. This guide provides a comprehensive overview of the conceptualization of this compound's synthesis based on established methodologies and presents a detailed, representative experimental protocol for its preparation.

Core Concepts in Carbamate Synthesis

The formation of the carbamate linkage, R₂N(C=O)OR', is a cornerstone of organic chemistry. The first synthesis of a carbamate is not definitively attributed to a single individual, but the groundwork was laid by the early pioneers of organic synthesis. Several classical methods have been established for the formation of carbamates, any of which could be conceptually applied to the synthesis of this compound. The two most direct and widely employed strategies are:

-

Reaction of an Isocyanate with an Alcohol: This method involves the nucleophilic attack of an alcohol on the electrophilic carbon of an isocyanate. For this compound, this would entail the reaction of allyl isocyanate with benzyl alcohol.

-

Reaction of a Chloroformate with an Amine: This approach involves the nucleophilic substitution of the chlorine atom in a chloroformate by an amine. The synthesis of this compound via this route would use benzyl chloroformate and allylamine.

Other notable methods for carbamate synthesis include the Curtius rearrangement of acyl azides in the presence of an alcohol and the reaction of an amine with carbon dioxide and an alkyl halide.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is essential for its application in research and development. The key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂[1][2] |

| Molecular Weight | 191.23 g/mol [1][2] |

| Appearance | Not specified in literature |

| Melting Point | Not specified in literature |

| Boiling Point | Not specified in literature |

| Topological Polar Surface Area (TPSA) | 38.33 Ų[1] |

| logP | 2.0988[1] |

| Hydrogen Bond Donors | 1[1] |

| Hydrogen Bond Acceptors | 2[1] |

| Rotatable Bonds | 4[1] |

First Synthesis: A Representative Experimental Protocol

While a singular "first synthesis" publication is not available, the most common and illustrative method for preparing this compound is the reaction between benzyl chloroformate and allylamine. This method is a standard procedure for the N-benzyloxycarbonylation (Cbz-protection) of primary amines.[3] The following protocol is a detailed, representative procedure based on well-established chemical principles.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials and Equipment:

-

Benzyl chloroformate (Cbz-Cl)

-

Allylamine

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add allylamine (1.0 equivalent) and dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution of allylamine.

-

Addition of Benzyl Chloroformate: While maintaining the temperature at 0 °C, add a solution of benzyl chloroformate (1.05 equivalents) in dichloromethane dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of this compound.

Conclusion

This compound, while not having a landmark discovery paper, is a product of well-established and versatile synthetic methodologies for carbamate formation. Its synthesis, most commonly achieved through the reaction of benzyl chloroformate with allylamine, is a robust and scalable process. This technical guide provides the foundational knowledge and a detailed experimental framework for the preparation and understanding of this compound, serving as a valuable resource for professionals in the fields of chemical synthesis and drug development. The provided data and protocols offer a starting point for further research and application of this versatile molecule.

References

Reactivity of Benzyl Allylcarbamate with Electrophiles and Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl allylcarbamate is a versatile bifunctional molecule that holds significant interest for researchers and professionals in organic synthesis and drug development. Its structure incorporates three key reactive centers: the nucleophilic nitrogen of the carbamate, the electrophilic carbonyl carbon, and the reactive allyl and benzyl functionalities. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. The benzyl group often serves as a protecting group for the carbamate nitrogen, which can be selectively removed under specific conditions. Concurrently, the allyl group provides a handle for various modifications, including electrophilic additions and palladium-catalyzed reactions. This guide provides a comprehensive overview of the reactivity of this compound with both electrophiles and nucleophiles, supported by experimental protocols and quantitative data to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of this compound can be understood by considering the distinct chemical properties of its constituent functional groups:

-

The Carbamate Moiety: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, rendering the nitrogen less nucleophilic than that of a typical amine. However, it can still participate in nucleophilic reactions, particularly after deprotonation. The carbonyl carbon of the carbamate is electrophilic and susceptible to attack by strong nucleophiles.

-

The Allyl Group: The carbon-carbon double bond of the allyl group is electron-rich and readily undergoes electrophilic addition reactions. The allylic protons are also susceptible to abstraction, leading to the formation of a resonance-stabilized allylic anion, which can then react with electrophiles.

-

The Benzyl Group: The benzylic C-H bonds are relatively weak and can be susceptible to radical reactions. The benzyl group is also a common protecting group that can be cleaved under reductive conditions, most notably through catalytic hydrogenolysis. Nucleophilic substitution at the benzylic carbon can also occur, proceeding through either an S(_N)1 or S(_N)2 mechanism depending on the reaction conditions and the nature of the nucleophile.

Spectroscopic Data of this compound

A clear understanding of the spectroscopic signature of this compound is essential for monitoring reactions and characterizing products.

| Data Type | Values |

| ¹H NMR | δ (ppm): 7.38-7.28 (m, 5H, Ar-H), 5.99-5.92 (m, 1H, -CH=), 5.25 (d, 1H, =CH₂), 5.22 (d, 1H, =CH₂), 4.63 (d, 2H, Ar-CH₂-), 3.95 (t, 2H, -N-CH₂-)[1] |

| ¹³C NMR | δ (ppm): 156.3, 136.4, 132.2, 129.1, 128.5, 119.9, 118.5, 66.0, 44.0[1] |

| IR (KBr) | ν (cm⁻¹): 3422-3332 (-NH), 1694 (C=O), 1610 (-NH bending), 1346 (C-N), 1068 (C-O)[2] |

| Molecular Weight | 191.23 g/mol [3] |

Reactions with Electrophiles

The electron-rich double bond of the allyl group is the primary site of attack for electrophiles.

Electrophilic Addition to the Allyl Group

Electrophilic addition reactions to the allyl group of this compound proceed via the formation of a carbocation intermediate. The regioselectivity of the addition is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the more stable secondary carbocation.

General Reaction Scheme:

Figure 1: General workflow for electrophilic addition.

Experimental Protocol: Halogenation of the Allyl Group (Analogous Reaction)

This protocol describes the bromination of an alkene, which is analogous to the reaction that would occur with the allyl group of this compound.

Materials:

-

This compound (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (initiator)

Procedure:

-

Dissolve this compound in CCl₄ in a round-bottom flask.

-

Add NBS and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant | Product | Yield | Reference |

| Propylbenzene | (1-Bromopropyl)benzene | 97% | (Analogous reaction) |

Reactions with Nucleophiles

This compound offers multiple sites for nucleophilic attack, including the benzylic carbon, the carbamate carbonyl carbon, and the allyl group (via palladium catalysis).

Nucleophilic Substitution at the Benzylic Carbon

The benzylic position is susceptible to nucleophilic substitution. The reaction can proceed via an S(_N)1 mechanism, favored by polar protic solvents and weak nucleophiles, due to the formation of a resonance-stabilized benzylic carbocation. Alternatively, a concerted S(_N)2 mechanism can occur with strong nucleophiles in polar aprotic solvents.

Figure 2: S(_N)1 vs. S(_N)2 pathways for benzylic substitution.

Experimental Protocol: Hydrogenolysis of the Benzyl Group (Deprotection)

This is a common method for cleaving the benzyl group, which involves a nucleophilic attack of hydride on the benzylic carbon, facilitated by a palladium catalyst.

Materials:

-

This compound (1 equivalent)

-

Palladium on carbon (10% Pd/C, catalytic amount)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenator

Procedure:

-

Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

| Substrate | Product | Yield | Reference |

| N-Benzyl derivatives | Deprotected amines | High | (General procedure)[4] |

Palladium-Catalyzed Deprotection of the Allyl Group

The allyl group can be selectively removed under mild conditions using a palladium catalyst and a nucleophilic scavenger.

Experimental Protocol: Deprotection of the Allyl Group

Materials:

-

This compound (1 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount)

-

Formic acid (scavenger)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound in THF in a round-bottom flask under an inert atmosphere.

-

Add the palladium catalyst and formic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Substrate | Product | Yield | Reference |

| Allyl carbamates | Deprotected amines | High | (General procedure)[5] |

Applications in Drug Development

The dual functionality of this compound makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients. The ability to selectively deprotect either the benzyl or the allyl group provides orthogonal synthetic strategies. For instance, the carbamate nitrogen, once deprotected, can be coupled with other fragments, while the allyl group can be further functionalized to build molecular complexity.

Figure 3: Synthetic pathways utilizing this compound.

Conclusion

This compound is a highly versatile molecule with predictable yet diverse reactivity towards both electrophiles and nucleophiles. The presence of distinct reactive sites allows for a wide array of synthetic transformations, making it a valuable tool for organic chemists. The experimental protocols provided in this guide, though some are for analogous systems, offer a solid foundation for the practical application of this compound in the synthesis of complex organic molecules and in the drug development pipeline. Careful consideration of reaction conditions will allow for the selective manipulation of the different functional groups within the molecule, enabling efficient and targeted synthesis.

References

Methodological & Application

Protocol for N-protection of primary amines with Benzyl allylcarbamate

Application Notes and Protocols for N-Protection of Primary Amines

Introduction

The protection of primary amines is a critical step in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The use of carbamate protecting groups offers a robust and versatile strategy to temporarily block the reactivity of the amine functionality, preventing undesired side reactions. This document provides detailed protocols for the N-protection of primary amines using two widely employed carbamate protecting groups: Allyloxycarbonyl (Alloc) and Benzyloxycarbonyl (Cbz). While the term "Benzyl allylcarbamate" is not a standard reagent, it likely refers to one of these two essential protective strategies, or a combination thereof.

The Alloc group is valued for its stability to both acidic and basic conditions, with its removal being achieved under mild, neutral conditions using a palladium(0) catalyst.[1] This orthogonality makes it particularly useful in complex syntheses where other protecting groups like Boc (acid-labile) and Fmoc (base-labile) are present.[1][2]

The Cbz group, historically significant in peptide chemistry, is stable to basic and mild acidic conditions and is typically removed by catalytic hydrogenolysis.[3][4][5] This method of deprotection is clean and efficient, yielding toluene and carbon dioxide as byproducts.[6]

These application notes provide researchers, scientists, and drug development professionals with comprehensive experimental protocols, quantitative data, and visual workflows for the successful implementation of Alloc and Cbz protection strategies.

Section 1: N-Protection with Allyloxycarbonyl (Alloc)

The allyloxycarbonyl (Alloc) group is an excellent choice for the protection of primary amines when orthogonality to acid- and base-labile protecting groups is required.[1][2] The protection reaction is typically high-yielding and proceeds under mild conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-protection of various primary amines with allyl chloroformate.

| Entry | Substrate (Amine) | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Generic Primary Amine | Allyl chloroformate, NaHCO₃ | THF/H₂O | 12 h | >90% | [1][2] |

| 2 | Aniline | Allyl chloroformate, Pyridine | THF | Not Specified | High | [2] |

| 3 | Aliphatic Amines | Diallyl dicarbonate | Dioxane/H₂O or CH₂Cl₂ | Not Specified | High | [2] |

| 4 | Amino Acids | Alloc-OSu, NEt₃ | CH₂Cl₂ | Not Specified | High | [2] |

| 5 | n-Butylamine | See Ref.[7] | CH₂Cl₂ | 30 min | 87-91% | [7] |

| 6 | Cyclohexylamine | See Ref.[7] | CH₂Cl₂ | 30 min | 87-91% | [7] |

Experimental Protocol: N-Protection of a Primary Amine with Allyl Chloroformate

This protocol describes a general procedure for the N-protection of a primary amine using allyl chloroformate.

Materials:

-

Primary amine (1.0 equiv)

-

Allyl chloroformate (1.1 - 1.5 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 - 3.0 equiv)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a 2:1 mixture of THF and water.

-

Addition of Base: Add sodium bicarbonate (2.0 - 3.0 equiv) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Alloc-Cl: Slowly add allyl chloroformate (1.1 - 1.5 equiv) dropwise to the cooled, stirring mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-